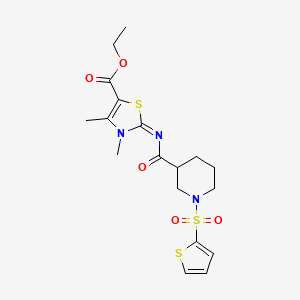

(Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S3/c1-4-26-17(23)15-12(2)20(3)18(28-15)19-16(22)13-7-5-9-21(11-13)29(24,25)14-8-6-10-27-14/h6,8,10,13H,4-5,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMDZCVQWZUHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the reaction of thiophen-2-ylsulfonyl piperidine with various carbonyl compounds to form the desired thiazole derivative. The process often includes the use of solvents such as ethyl alcohol and requires careful monitoring through techniques like thin-layer chromatography (TLC) to ensure product purity and yield.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which is crucial in managing Type 2 Diabetes Mellitus (T2DM). The compound demonstrated significant inhibitory effects on yeast α-glucosidase, with IC50 values indicating a stronger potency compared to standard inhibitors like acarbose. Specifically, certain derivatives exhibited IC50 values as low as 70.6 µM, showcasing their promise in reducing postprandial hyperglycemia .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of the thiophen group and specific substitutions on the piperidine ring enhance its interaction with target enzymes, thereby increasing its inhibitory potency .

Study 1: Efficacy Against α-glucosidase

In a comparative study involving various synthesized derivatives, the compound was found to be among the most potent inhibitors against α-glucosidase. The results indicated that modifications in the aryl group directly affected inhibitory strength. For instance, derivatives containing fluorine substitutions showed enhanced activity .

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| Acarbose | 750.0 ± 10.5 | Standard inhibitor |

| Compound 8p | 70.6 ± 5.0 | Most potent derivative |

| Compound 8h | 90.0 ± 7.4 | High activity |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound across various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its biological effects involves competitive inhibition at enzyme active sites. For α-glucosidase inhibition, it binds to the enzyme's active site, preventing carbohydrate breakdown into glucose and thereby reducing blood sugar levels post-meal .

Scientific Research Applications

The compound (Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a notable chemical with diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological activities, and potential applications in various fields.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can effectively inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

There is growing interest in the anticancer potential of thiazole-based compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth factors. Further investigations are warranted to elucidate its efficacy against specific cancer types.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes involved in disease processes. For example, it may target enzymes linked to inflammatory responses or metabolic disorders, providing a basis for therapeutic applications in conditions such as diabetes or arthritis.

Applications in Materials Science

Beyond biological applications, this compound's unique structure allows for potential use in materials science:

- Organic Electronics : The incorporation of thiophene units can enhance the electrical properties of polymers used in organic semiconductors.

- Sensors : The compound's ability to interact with various analytes makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This highlights the potential of similar compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that thiazole derivatives can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21, suggesting a mechanism for their anticancer activity .

Case Study 3: Material Properties

Research into the application of thiazole derivatives in organic photovoltaics revealed that incorporating these compounds into polymer blends improved charge transport properties, leading to enhanced device efficiency .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Thiophene sulfonation : Introducing the thiophen-2-ylsulfonyl group via sulfonation reactions, as demonstrated in ethyl thiophene-carboxylate derivatives .

- Piperidine coupling : The piperidine-3-carbonyl moiety is synthesized through carbodiimide-mediated coupling reactions, similar to methods used for pyrazolo[3,4-d]pyridazines .

- Thiazolidinone formation : Condensation of intermediates to form the dihydrothiazole ring, utilizing conditions like Et3N/DMF-H2O for optimal imine bond formation . Key intermediates should be purified via column chromatography, with yields monitored at each step .

Q. Which spectroscopic techniques confirm structural integrity?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm) and piperidine (δ 1.5–3.5 ppm) moieties, cross-referenced with analogous compounds .

- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm<sup>-1</sup>) and sulfonyl groups (1150–1250 cm<sup>-1</sup>) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks with <1 ppm error . Discrepancies require X-ray crystallography for absolute stereochemical confirmation, as done for related thiazolo-pyrimidines .

Q. How is compound stability assessed under experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for storage) .

- Solution stability : Monitor degradation via HPLC in solvents (e.g., DMSO, aqueous buffers) under varying pH (2–12) and temperature (4–37°C) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for sulfonamide derivatives .

Advanced Research Questions

Q. How to optimize yield in multi-step syntheses?

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, catalyst loading). For example, flow chemistry systems improve reproducibility in diazomethane syntheses .

- Catalyst screening : Test palladium or copper catalysts for coupling steps, noting that CuI/1,10-phenanthroline increases thiazole ring closure efficiency .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How to resolve spectral data contradictions?

- Dynamic NMR : Assess rotational barriers in imine bonds if <sup>1</sup>H NMR shows unexpected splitting .

- DFT calculations : Compare experimental IR/NMR with computational models (e.g., Gaussian09) to identify conformational isomers .

- Crystallography : Resolve Z/E isomerism ambiguities via single-crystal X-ray diffraction, as applied to fluorobenzylidene-thiazolo-pyrimidines .

Q. What methodologies evaluate bioactivity against enzymatic targets?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. Reference pyrimidine derivatives showing IC50 values <10 µM .

- Molecular docking : Perform AutoDock Vina simulations to predict binding affinities, prioritizing thiazole and sulfonyl groups for target interactions .

- ADMET profiling : Assess permeability (Caco-2 cells) and metabolic stability (microsomal assays) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.